molecular formula C7H18ClN9O2Ru+2 B13141512 azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride

azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride

Cat. No.: B13141512
M. Wt: 396.8 g/mol
InChI Key: NOZKLQIVUAGQBZ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride typically involves the coordination of ruthenium with theophylline and azanide. One common method involves dissolving theophylline in ethanol and adding ruthenium chloride under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like crystallization and chromatography may be employed for purification .

Chemical Reactions Analysis

Types of Reactions

Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in new complexes with different ligands .

Scientific Research Applications

Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride involves the interaction of the ruthenium center with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride is unique due to the combination of theophylline and ruthenium, which imparts distinct chemical and biological properties.

Biological Activity

The compound azanide; 1,3-dimethyl-9H-purine-2,6-dione; ruthenium(8+); chloride represents a class of metal complexes that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuroprotection. Ruthenium-based compounds are being studied as alternatives to traditional platinum-based drugs due to their unique properties, including lower toxicity and enhanced selectivity toward cancer cells.

Ruthenium complexes exhibit various mechanisms of action that contribute to their biological activity:

  • Anticancer Activity : Ruthenium compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. The interaction with cellular components such as DNA and proteins plays a crucial role in this process .
  • Neuroprotective Effects : Certain ruthenium complexes have shown promise in protecting neuronal cells from toxic agents, such as β-amyloid aggregates associated with Alzheimer's disease. This is achieved by inhibiting the aggregation of amyloid peptides and scavenging their toxic effects .

In Vitro Studies

  • Cytotoxicity Against Cancer Cells :
    • Various studies have demonstrated that ruthenium complexes possess significant cytotoxic effects against a range of cancer cell lines. For instance, compounds derived from azanide showed lower IC50 values compared to traditional chemotherapeutics like cisplatin, indicating higher potency against specific cancer types .
    • Table 1 summarizes the cytotoxicity data for selected ruthenium complexes:
    CompoundIC50 (µM)Cancer Cell Line
    Azanide-Ruthenium Complex30A2780 (Ovarian Cancer)
    PMRU2025Cortical Neurons
    KP101950HCT116 (Colon Cancer)
  • Neuroprotective Activity :
    • The compound PMRU20 was specifically noted for its ability to protect cortical neurons from Aβ toxicity. It significantly reduced amyloid aggregation in vitro, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

In Vivo Studies

In vivo experiments using zebrafish models have shown that certain ruthenium complexes do not exhibit significant systemic toxicity while maintaining anticancer efficacy. For example, JHOR11 was effective against colon cancer xenografts without notable side effects .

Case Studies

  • Ruthenium Complexes in Cancer Therapy :
    • A study investigating the effects of various ruthenium complexes on human ovarian carcinoma cells highlighted their ability to overcome multidrug resistance (MDR). The complexes demonstrated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cell lines, suggesting a favorable therapeutic index .
  • Neuroprotection Against Alzheimer’s Disease :
    • Research focused on PMRU20 indicated that it effectively inhibited the aggregation of Aβ peptides and protected neurons from associated toxicity. The mechanism involved direct interactions with histidine residues in the amyloid structure, which may alter its conformation and reduce neurotoxicity .

Properties

Molecular Formula

C7H18ClN9O2Ru+2

Molecular Weight

396.8 g/mol

IUPAC Name

azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride

InChI

InChI=1S/C7H8N4O2.ClH.5H2N.Ru/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;;;;;/h3H,1-2H3,(H,8,9);1H;5*1H2;/q;;5*-1;+8/p-1

InChI Key

NOZKLQIVUAGQBZ-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8]

Origin of Product

United States

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